YM 202074

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

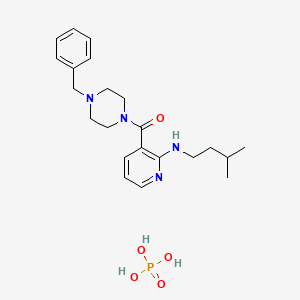

YM 202074 is a high affinity, selective metabotropic glutamate receptor type 1 (mGlu 1) antagonist . It binds an allosteric site of the rat mGlu 1 receptor with a K of 4.8 nM . It inhibits mGlu 1-mediated inositol phosphates production .

Synthesis Analysis

YM-202074 is not currently in stock and may be available by custom synthesis . For cost-effective reasons, the minimum order is 1g .

Molecular Structure Analysis

The chemical formula of YM-202074 is C22H30N4O2S . Its exact mass is 414.21 and its molecular weight is 414.570 . The IUPAC/Chemical Name is N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide .

Chemical Reactions Analysis

YM-202074 is soluble in DMSO and water . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Physical And Chemical Properties Analysis

YM-202074 is a white to off-white solid powder . It is soluble in DMSO and water . It can be stored at room temperature .

Applications De Recherche Scientifique

Positron Emission Tomography (PET) Imaging

YM-202074 has been labeled with carbon-11 to create [^{11}C]YM-202074, which is evaluated as a PET ligand for imaging the metabotropic glutamate receptor type 1 (mGluR1) in rodents. This application is significant for neuroimaging studies to understand brain disorders and neuropharmacology .

Neuropharmacology Research

As a selective antagonist of mGluR1, YM 202074 sesquifumarate binds to an allosteric site of the rat mGluR1 receptor with high affinity. This property is utilized in neuropharmacological research to study the role of mGluR1 in various neurological processes and diseases .

In Vitro Studies

YM 202074 is used in vitro to inhibit mGluR1-mediated inositol phosphates production, with an IC50 value of 8.6 nM in rat cerebellar granule cells. This application is crucial for understanding intracellular signaling pathways and their implications in neurological conditions .

Mécanisme D'action

Target of Action

YM 202074, also known as YM 202074 sesquifumarate or N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamidesesquifumarate, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in synaptic transmission and plasticity .

Mode of Action

YM 202074 binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . This binding inhibits the receptor’s activity, thereby preventing the downstream effects of mGluR1 activation .

Biochemical Pathways

The primary biochemical pathway affected by YM 202074 is the mGluR1-mediated production of inositol phosphates . By inhibiting mGluR1, YM 202074 reduces the production of these signaling molecules, thereby affecting the downstream cellular processes that they regulate .

Pharmacokinetics

The pharmacokinetics of YM 202074 have been studied using positron emission tomography (PET) imaging . The compound was found to have a volume of distribution (VT) that showed excellent agreement with the VT values based on the metabolite-corrected plasma input function . A two-tissue compartmental model (2TCM) was found to be the preferred model for characterizing the pharmacokinetics of YM 202074 in the mouse brain .

Result of Action

The primary molecular effect of YM 202074 is the inhibition of mGluR1-mediated inositol phosphates production . This results in a decrease in the intracellular signaling processes regulated by these molecules. On a cellular level, YM 202074 has been found to be neuroprotective in vivo .

Action Environment

The action of YM 202074 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability at room temperature can influence its efficacy

Safety and Hazards

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)